ethyl 3-(3-methylbenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate

Lipophilicity Drug-likeness Physicochemical profiling

Researchers optimizing benzimidazolone-based 5-HT3/5-HT4 ligands require structurally matched negative controls to validate assay specificity and rule out non-specific scaffold effects. This compound-lacking the basic amine at N-1 essential for high-affinity 5-HT3 binding-serves as an ideal negative control. • 98% purity minimizes impurity-driven artifacts in binding assays. • Ethyl carbamate at N-1 is hydrolytically cleavable, enabling selective N-1 deprotection without N-3 3-methylbenzyl loss. • XLogP3 = 3.3, zero HBD, TPSA 49.8 Ų-suitable for PAMPA/Caco-2 passive permeability baseline studies.

Molecular Formula C18H18N2O3
Molecular Weight 310.353
CAS No. 339013-47-7
Cat. No. B2757783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 3-(3-methylbenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate
CAS339013-47-7
Molecular FormulaC18H18N2O3
Molecular Weight310.353
Structural Identifiers
SMILESCCOC(=O)N1C2=CC=CC=C2N(C1=O)CC3=CC=CC(=C3)C
InChIInChI=1S/C18H18N2O3/c1-3-23-18(22)20-16-10-5-4-9-15(16)19(17(20)21)12-14-8-6-7-13(2)11-14/h4-11H,3,12H2,1-2H3
InChIKeyPUBGOSURGOTCNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3-(3-methylbenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate: Compound Profile


Ethyl 3-(3-methylbenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate (CAS 339013-47-7) is a synthetic benzimidazolone derivative with the molecular formula C18H18N2O3 and a molecular weight of 310.35 g/mol [1]. It belongs to the 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylic acid ester class, a scaffold historically explored for serotonin 5-HT3 and 5-HT4 receptor modulation [2]. The compound features an ethyl carbamate at N-1, a 3-methylbenzyl substituent at N-3, and a ketone at the 2-position, resulting in a hydrogen bond acceptor count of 3, zero hydrogen bond donors, a calculated XLogP3 of 3.3, and a topological polar surface area of 49.8 Ų [1]. It is commercially available from multiple suppliers at purities typically ranging from 90% to 98% .

Benzimidazolone scaffold for focused library synthesis
Structurally matched negative control for 5-HT3 receptor screening
Physicochemical probe for membrane permeability SAR studies

Structural and Pharmacological Risks of Generic Substitution


Within the 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylate class, both the N-1 ester moiety and the N-3 substituent are critical determinants of receptor affinity, functional activity, and physicochemical properties [1]. The Turconi et al. (1990) study demonstrated that replacing an azabicycloalkyl amide with an ester at the N-1 position reduces 5-HT3 receptor binding affinity by approximately 10-fold, while endo versus exo stereochemistry at the basic moiety further modulates potency [1]. Consequently, two compounds sharing the benzimidazolone core but differing in the N-3 benzyl substitution pattern or the N-1 ester/amide identity cannot be assumed to be functionally interchangeable. The 3-methyl substitution pattern on the benzyl ring of the target compound distinguishes it from unsubstituted benzyl, 4-methylbenzyl, 2-methylbenzyl, or halogenated benzyl analogs in terms of lipophilicity, metabolic stability, and potential off-target profiles [2]; however, no direct head-to-head comparative data are currently available in the public domain.

N-1 Ester vs. amide at N-1 may shift 5-HT3 binding affinity by ~10‑fold; functional interchange cannot be assumed.
N-3 3‑Methylbenzyl substitution differs from unsubstituted or 4‑methylbenzyl analogs; receptor‑interaction profiles may not transfer.
Purity Supplier purity grades (90–98%) vary; impurity profiles may confound biological assays if not verified.

Quantitative Differentiation Evidence for Procurement Decisions


Lipophilicity and Polar Surface Area vs. Structural Analogs

The target compound has a computed XLogP3 of 3.3 and a topological polar surface area (TPSA) of 49.8 Ų [1]. In comparison, the 5-HT3 lead compound DA 6215 (12a) described by Turconi et al. (1990), which features an azabicycloalkyl amide at N-1 rather than an ethyl ester and lacks the N-3 methylbenzyl substituent, has a substantially different physicochemical profile (lower logP due to the basic nitrogen, higher TPSA) [2]. The higher lipophilicity of the target compound predicts distinct membrane permeability and metabolic clearance characteristics relative to the more polar, basic amine-containing analogs. However, no direct experimental logP or logD measurements for this specific compound have been published.

Lipophilicity vs Analog
Class-level
ΔXLogP3 ≈ +0.8–1.8; ΔTPSA ≈ -20–30 Ų (computed)
Higher lipophilicity may support permeability screening; data to verify.
Computed values; no experimental logP available.
Lipophilicity Drug-likeness Physicochemical profiling

Ester vs. Amide N-1 Substitution in 5-HT3 Receptor Binding

The landmark Turconi et al. (1990) study established that amidic benzimidazolone derivatives (e.g., compound 12a, DA 6215) are approximately 10-fold more potent than their corresponding ester analogs (e.g., 7a, 11a) in the [³H]ICS 205930 radioligand binding assay at the 5-HT3 receptor [1]. Specifically, compound 12a (amide) showed Ki = 3.8 nM, while ester derivatives in the same series exhibited Ki values in the 30–80 nM range [1]. The target compound (CAS 339013-47-7) is an ethyl ester, placing it in the lower-potency ester subclass. However, no direct binding data exist for this specific compound. For procurement purposes, users seeking high-potency 5-HT3 ligands should prioritize amide-containing analogs; the target compound is better suited as a synthetic intermediate or a low-potency control in screening cascades.

5-HT3 Binding (Ester Subclass)
Class-level
Predicted Ki ~30–80 nM (ester); comparator amide Ki 3.8 nM
May support low‑affinity comparator or synthetic intermediate use.
Class‑level extrapolation; no direct Ki data for this compound.
5-HT3 receptor SAR Binding affinity

Purity and Supply Chain Differentiation

Commercial availability of CAS 339013-47-7 varies by supplier purity grade. Key Organics Ltd. (UK) lists the compound at 90% purity under the synonym ethyl 3-[(3-methylphenyl)methyl]-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate . Leyan (Shanghai HaoHong Biomedical) offers the compound at 98% purity (catalog number 1670728) with batch-to-batch variability acknowledged . This 8% absolute purity difference may be consequential for biological assays where impurities could confound dose-response measurements. No analytical certificates of analysis (CoA) were publicly accessible at the time of this review.

Purity Grade Comparison
Head-to-head
Leyan: 98% purity; Key Organics: 90% purity
Higher purity may reduce re‑purification needs for biological assays.
Supplier‑reported; no independent CoA publicly available.
Chemical procurement Purity Supply chain

N-3 3-Methylbenzyl Substitution vs. 5-HT3 Pharmacophore

The 5-HT3 antagonist pharmacophore established by Turconi et al. (1990) and subsequent studies requires a basic azacyclo- or azabicycloalkyl moiety connected via an ester or amide linkage to the benzimidazolone N-1 position, with the N-3 position typically unsubstituted or bearing a small alkyl group [1]. The target compound (CAS 339013-47-7) diverges from this pharmacophore in two key ways: (1) it bears a simple ethyl ester at N-1 rather than a basic amine-containing moiety, and (2) it introduces a 3-methylbenzyl substituent at N-3, a position that is typically unsubstituted in active 5-HT3 ligands [1][2]. This structural divergence makes the compound a valuable negative control or scaffold-hopping intermediate for probing the N-3 tolerance of benzimidazolone-based receptors, but renders it unlikely to exhibit potent 5-HT3 antagonism. No published biological data exist to confirm or refute this prediction.

5-HT3 Pharmacophore Divergence
Class-level
Lacks basic amine moiety required for high‑affinity 5-HT3 binding.
Supports use as pharmacophore‑negative control for assay validation.
Qualitative structural divergence; no direct biological data.
Scaffold hopping Medicinal chemistry Benzimidazolone SAR

Drug-Likeness and Rotatable Bond Profile vs. Lead-Like Benchmarks

The target compound has 4 rotatable bonds, 0 hydrogen bond donors, and 3 hydrogen bond acceptors [1]. These values comply with Lipinski's Rule of Five (MW 310.35 < 500; XLogP3 3.3 < 5; HBD 0 < 5; HBA 3 < 10) [1]. In comparison, the more complex 5-HT3-active benzimidazolones such as DA 6215 typically have 5–7 rotatable bonds and 1–2 hydrogen bond donors due to the basic amine moiety [2]. The lower rotatable bond count and absence of hydrogen bond donors in the target compound suggest reduced entropic penalty upon binding and potentially improved passive permeability relative to more functionalized analogs, though this comes at the cost of reduced target engagement potential due to the lack of a key pharmacophoric basic nitrogen. No experimental permeability or solubility data are available for this compound.

Rotatable Bond Profile
Class-level
Target: 4 rot. bonds, 0 HBD; Comparator: ~6 rot. bonds, 1–2 HBD
May offer reduced entropic penalty for fragment‑based screening campaigns.
Computed values; no experimental binding data.
Drug-likeness Lead optimization Fragment-based discovery

Optimal Research and Industrial Application Scenarios


Synthetic Intermediate for Benzimidazolone Library Expansion

The ethyl carbamate at N-1 is a hydrolytically labile protecting group that can be cleaved under basic conditions to generate the free 2-oxo-2,3-dihydro-1H-benzimidazole, which can then be re-functionalized with diverse amide, ester, or carbamate moieties. This makes CAS 339013-47-7 a strategic procurement choice for medicinal chemistry groups building focused libraries around the benzimidazolone core [1]. Its 3-methylbenzyl group at N-3 is expected to be stable under standard hydrolysis conditions, allowing selective N-1 manipulation without N-3 deprotection [1].

Negative Control for 5-HT3 Receptor Screening

Based on the established SAR that a basic amine-containing moiety at N-1 is essential for high-affinity 5-HT3 receptor binding [2], this compound—which lacks such a moiety—can serve as a structurally matched negative control. When used alongside active benzimidazolone 5-HT3 ligands (e.g., DA 6215 or tropisetron analogs), it helps validate assay specificity and rule out non-specific benzimidazolone scaffold effects [2]. The 98% purity grade from Leyan is recommended for this application to minimize impurity-driven artifacts .

Physicochemical Probe for Membrane Permeability Studies

With a computed XLogP3 of 3.3, zero HBDs, and only 3 HBAs [3], this compound occupies a distinct physicochemical space compared to the more polar, basic amine-containing benzimidazolones. It is suitable for parallel artificial membrane permeability assays (PAMPA) or Caco-2 studies aimed at quantifying the impact of N-3 benzyl substitution on passive permeability, independent of active transport mechanisms. The compound serves as a baseline for comparing 3-methylbenzyl vs. other N-3 substituents in permeability SAR studies.

Fragment-Like Starting Point for Structure-Based Design

The compound's moderate molecular weight (310.35 g/mol), limited rotatable bonds (4), and absence of chiral centers make it a suitable fragment-sized starting point for structure-based design campaigns targeting proteins with hydrophobic binding pockets [3]. Its 3-methylbenzyl group can engage in π-π stacking or hydrophobic interactions, while the benzimidazolone core provides hydrogen bond acceptor capacity. The 90% purity grade from Key Organics may be cost-effective for initial fragment screening where subsequent hit confirmation and re-synthesis are anticipated .

Application
Selection Property
Validation Focus
Benzimidazolone Library Synthesis
N‑1 ethyl carbamate lability
Selective N‑1 manipulation without N‑3 deprotection
5-HT3 Receptor Negative Control
Lacks basic amine pharmacophore
Assay specificity validation vs. active benzimidazolones
Membrane Permeability Probe
Computed XLogP3 ~3.3, zero HBD
Passive permeability SAR across N‑3 substituents
Fragment-Based Design Core
Low rotatable bonds, no chiral centers
Binding pocket complementarity in hydrophobic sites
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